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molecular formula C8H9NO3 B094649 4-Methyl-2-nitroanisole CAS No. 119-10-8

4-Methyl-2-nitroanisole

Cat. No. B094649
M. Wt: 167.16 g/mol
InChI Key: LGNMURXRPLMVJI-UHFFFAOYSA-N
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Patent
US06582351B1

Procedure details

To a solution of 4-methoxy-3-nitrotoluene (5.02 g) and N-bromosuccinimide (5.51 g) in dichloromethane (50 mL) was added 2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) (463 mg). The mixture was heated under reflux for 8 hours. The solution was washed with water and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was triturated with n-hexane-ethyl acetate (20:1) to give 4-methoxy-3-nitrobenzyl bromide as a pale yellow powder (5.78 g).
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
5.51 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:4]=1[N+:10]([O-:12])=[O:11].[Br:13]N1C(=O)CCC1=O>ClCCl.N(C(C)(CC(OC)(C)C)C#N)=NC(C)(CC(C)(OC)C)C#N>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][Br:13])=[CH:5][C:4]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
5.02 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
5.51 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
463 mg
Type
catalyst
Smiles
N(=NC(C#N)(CC(C)(OC)C)C)C(C#N)(CC(C)(C)OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
WASH
Type
WASH
Details
The solution was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with n-hexane-ethyl acetate (20:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(CBr)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.78 g
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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